molecular formula C20H30N2O4 B6079662 ethyl 4-[2-(3-methoxybenzyl)-4-morpholinyl]-1-piperidinecarboxylate

ethyl 4-[2-(3-methoxybenzyl)-4-morpholinyl]-1-piperidinecarboxylate

Cat. No. B6079662
M. Wt: 362.5 g/mol
InChI Key: HQQDTKYJHHFFMS-UHFFFAOYSA-N
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Description

Ethyl 4-[2-(3-methoxybenzyl)-4-morpholinyl]-1-piperidinecarboxylate, also known as EMD-386088, is a small molecule drug that has been extensively studied for its potential therapeutic applications. It belongs to the class of piperidinecarboxylate compounds and has been found to possess a wide range of pharmacological properties.

Scientific Research Applications

Ethyl 4-[2-(3-methoxybenzyl)-4-morpholinyl]-1-piperidinecarboxylate has been extensively studied for its potential therapeutic applications in various diseases such as depression, anxiety, and addiction. It has been found to act as a selective and potent antagonist of the dopamine D1 receptor, which is involved in the regulation of mood, motivation, and reward. ethyl 4-[2-(3-methoxybenzyl)-4-morpholinyl]-1-piperidinecarboxylate has also been shown to have anxiolytic and antidepressant effects in animal models.

Mechanism of Action

The mechanism of action of ethyl 4-[2-(3-methoxybenzyl)-4-morpholinyl]-1-piperidinecarboxylate involves the inhibition of dopamine signaling through the D1 receptor. This results in the modulation of the mesolimbic dopamine pathway, which is involved in the regulation of reward and motivation. ethyl 4-[2-(3-methoxybenzyl)-4-morpholinyl]-1-piperidinecarboxylate has been found to decrease the release of dopamine in the nucleus accumbens, a key brain region involved in reward processing.
Biochemical and Physiological Effects
ethyl 4-[2-(3-methoxybenzyl)-4-morpholinyl]-1-piperidinecarboxylate has been found to have a wide range of biochemical and physiological effects. It has been shown to decrease the activity of the mesolimbic dopamine pathway, which is involved in the regulation of reward and motivation. ethyl 4-[2-(3-methoxybenzyl)-4-morpholinyl]-1-piperidinecarboxylate has also been found to increase the levels of the neurotransmitter serotonin in the brain, which is involved in the regulation of mood and anxiety.

Advantages and Limitations for Lab Experiments

One of the main advantages of ethyl 4-[2-(3-methoxybenzyl)-4-morpholinyl]-1-piperidinecarboxylate is its selectivity and potency for the dopamine D1 receptor. This makes it a valuable tool for studying the role of this receptor in various diseases. However, one of the limitations of ethyl 4-[2-(3-methoxybenzyl)-4-morpholinyl]-1-piperidinecarboxylate is its poor solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the study of ethyl 4-[2-(3-methoxybenzyl)-4-morpholinyl]-1-piperidinecarboxylate. One area of research is the development of more potent and selective compounds that target the dopamine D1 receptor. Another area of research is the investigation of the potential therapeutic applications of ethyl 4-[2-(3-methoxybenzyl)-4-morpholinyl]-1-piperidinecarboxylate in diseases such as addiction and depression. Additionally, the use of ethyl 4-[2-(3-methoxybenzyl)-4-morpholinyl]-1-piperidinecarboxylate as a tool for studying the role of the dopamine D1 receptor in various physiological processes is an interesting area of research.

Synthesis Methods

The synthesis of ethyl 4-[2-(3-methoxybenzyl)-4-morpholinyl]-1-piperidinecarboxylate involves the reaction of 3-methoxybenzylamine with 1-piperidinecarboxylic acid, followed by the addition of morpholine and ethyl chloroformate. The reaction is carried out in the presence of a catalyst and under controlled conditions to yield the desired product. The purity of the product is then checked using various analytical techniques such as HPLC and NMR.

properties

IUPAC Name

ethyl 4-[2-[(3-methoxyphenyl)methyl]morpholin-4-yl]piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30N2O4/c1-3-25-20(23)21-9-7-17(8-10-21)22-11-12-26-19(15-22)14-16-5-4-6-18(13-16)24-2/h4-6,13,17,19H,3,7-12,14-15H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQQDTKYJHHFFMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC(CC1)N2CCOC(C2)CC3=CC(=CC=C3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-[2-[(3-methoxyphenyl)methyl]morpholin-4-yl]piperidine-1-carboxylate

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